2-Methyl-2-(4-methylphenyl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .
Pharmacokinetics
Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-2-(4-methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water . Another method includes using 2-phenylpropionic acid as the initial raw material, mixing it with formaldehyde, and adding concentrated sulfuric acid and hydrogen chloride to obtain 2-(4-chloromethylphenyl)propionic acid. This intermediate is then reacted with methanol and thionyl chloride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-2-(4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties.
Uniqueness
2-Methyl-2-(4-methylphenyl)propanoic acid is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBWXXRCCHGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494717 | |
Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20430-18-6 | |
Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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